

Molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chloro-2-ethoxy-3-nitropyridine

Cat. No.: B1593352

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of **5-Chloro-2-ethoxy-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of activating and directing groups—a pyridine nitrogen, a nitro group, an ethoxy group, and a chlorine atom—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthetic applications. We delve into detailed protocols for its logical synthesis, predict its spectroscopic signatures based on established principles, explore its reactivity through the lens of nucleophilic aromatic substitution (S_NAr), and discuss its potential as a key building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the design and execution of advanced synthetic strategies.

Introduction: A Strategically Designed Synthetic Intermediate

The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of FDA-approved therapeutics. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. **5-Chloro-2-ethoxy-3-nitropyridine** (CAS No. 886373-32-6) emerges as a particularly valuable intermediate due to its pre-installed chemical handles, which offer orthogonal reactivity and vectors for molecular elaboration.[1][2][3]

The presence of a chlorine atom provides a site for nucleophilic substitution, a reaction powerfully activated by the synergistic electron-withdrawing effects of the ring nitrogen and the ortho-nitro group.[4] The ethoxy group at the 2-position modulates the electronic properties of the ring and can influence the conformation of resulting derivatives. This guide aims to provide the foundational knowledge required to effectively utilize this potent building block in research and development settings.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for **5-Chloro-2-ethoxy-3-nitropyridine** are summarized below.

Property	Value	Source
CAS Number	886373-32-6	[5][6]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₃	[5]
Molecular Weight	202.60 g/mol	[5]
SMILES	CCOC1=NC=C(Cl)C=C1[O-]	[5]
Appearance	Predicted: Crystalline solid	N/A

Predicted Crystal Structure and Molecular Geometry

While a specific single-crystal X-ray diffraction study for **5-Chloro-2-ethoxy-3-nitropyridine** is not publicly available, its molecular geometry can be reliably predicted based on data from closely related structures, such as 5-chloro-2-nitropyridine.[7][8]

- **Ring Planarity:** The pyridine ring is expected to be essentially planar.
- **Nitro Group Orientation:** The nitro group at the C3 position will likely be twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent C2-ethoxy and C4-hydrogen groups. In related structures like 3-Chloro-5-methoxy-2,6-dinitropyridine, dihedral angles between the nitro groups and the pyridine ring are observed to be significant (e.g., 33-64°).
- **Bond Lengths:** Key bond lengths can be estimated from analogous compounds. For instance, the C-Cl bond is expected to be approximately 1.73 Å.^[7] The N-O bonds of the nitro group will be around 1.22 Å.
- **Intermolecular Interactions:** In the solid state, the molecule is likely to pack in a layered structure, stabilized by non-classical C—H...O and C—H...N hydrogen bonds and potentially short Cl...O contacts, similar to those observed in 2-chloro-5-nitropyridine.^[8]

Synthesis and Purification: A Protocol Grounded in Mechanistic Principles

The most logical and industrially scalable synthesis of **5-Chloro-2-ethoxy-3-nitropyridine** involves a regioselective nucleophilic aromatic substitution (S_NAr) reaction. The precursor of choice is 2,5-dichloro-3-nitropyridine, where the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This heightened reactivity is due to the ability of the adjacent pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.^{[4][9]}

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of **5-Chloro-2-ethoxy-3-nitropyridine** from 2,5-dichloro-3-nitropyridine and sodium ethoxide.

Materials:

- 2,5-Dichloro-3-nitropyridine

- Anhydrous Ethanol (EtOH)
- Sodium metal (Na)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for chromatography

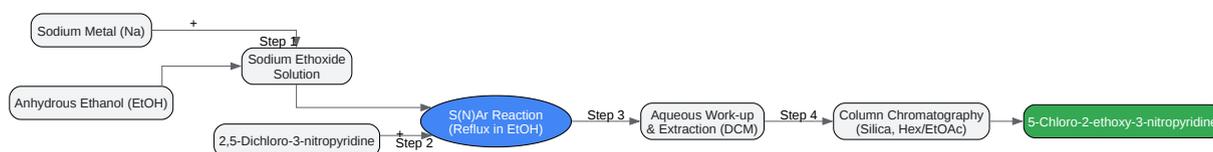
Procedure:

- Preparation of Sodium Ethoxide Solution:
 - In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 1 g of 2,5-dichloro-3-nitropyridine).
 - Under a positive pressure of nitrogen, carefully add sodium metal (1.05 equivalents) in small portions to the ethanol at room temperature.
 - Causality: The reaction is exothermic and produces flammable hydrogen gas; controlled addition and an inert atmosphere are crucial for safety.
 - Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
- Nucleophilic Aromatic Substitution Reaction:
 - Dissolve 2,5-dichloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.

- Heat the reaction mixture to a gentle reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
- Self-Validation: The reaction is complete when the starting dichloropyridine spot is no longer visible by TLC.
- Work-up and Extraction:
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
 - To the resulting residue, add deionized water and extract the product with dichloromethane (3x volume of water).
 - Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine (to remove residual water).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure **5-Chloro-2-ethoxy-3-nitropyridine**.

Expected Yield: 80-95%

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Chloro-2-ethoxy-3-nitropyridine**.

Spectroscopic Characterization (Predicted)

No publicly available spectra for **5-Chloro-2-ethoxy-3-nitropyridine** were identified. The following section provides predicted data based on the analysis of its functional groups and comparison with analogous structures.^{[10][11][12][13]} This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Technique	Expected Features
¹ H NMR	δ 8.5-8.7 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group and pyridine nitrogen. δ 8.2-8.4 ppm (d, 1H): Aromatic proton at C6. δ 4.5-4.7 ppm (q, 2H): Methylene protons (-OCH ₂ CH ₃) of the ethoxy group. δ 1.4-1.6 ppm (t, 3H): Methyl protons (-OCH ₂ CH ₃) of the ethoxy group.
¹³ C NMR	δ ~160 ppm: C2, attached to the electronegative oxygen of the ethoxy group. δ ~150 ppm: C6. δ ~145 ppm: C4. δ ~135 ppm: C3, bearing the nitro group. δ ~125 ppm: C5, bearing the chlorine atom. δ ~65 ppm: Methylene carbon (-OCH ₂ CH ₃). δ ~14 ppm: Methyl carbon (-OCH ₂ CH ₃).
IR Spectroscopy	~1530 & ~1350 cm ⁻¹ : Strong asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group. ~1600 & ~1470 cm ⁻¹ : C=C and C=N stretching vibrations of the pyridine ring. ~1250 cm ⁻¹ : C-O-C asymmetric stretching of the ethoxy group. ~1100 cm ⁻¹ : C-Cl stretching vibration.
Mass Spec. (EI)	Molecular Ion (M ⁺): m/z 202 and 204 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key Fragments: Loss of ethylene (M-28), loss of the ethoxy group (M-45), and loss of the nitro group (M-46).

Reactivity and Mechanistic Pathways

The reactivity of **5-Chloro-2-ethoxy-3-nitropyridine** is dominated by the chemistry of its pyridine ring, which is rendered electron-deficient by the nitrogen atom and the C3-nitro group.

Nucleophilic Aromatic Substitution (S_NAr) at C5

While the C2 position is generally the most activated site on a pyridine ring for S_NAr, the presence of a stable ethoxy group at C2 directs reactivity to the next available site, the C5 chlorine. The chlorine at C5 is activated for substitution by nucleophiles, although less so than a halogen at C2 or C4. This reaction is critical for introducing further diversity into the molecular scaffold.

Mechanism: The S_NAr reaction proceeds via a two-step addition-elimination mechanism.

- Addition: A nucleophile (Nu⁻) attacks the electron-deficient C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group and the pyridine nitrogen.
- Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.



[Click to download full resolution via product page](#)

Caption: General mechanism for S_NAr at the C5 position.

Common nucleophiles for this transformation include amines, thiols, and alkoxides, allowing for the synthesis of a wide range of derivatives.

Applications in Drug Discovery

Chlorinated heterocyclic compounds are vital components in the pharmaceutical industry.^[14] ^[15] Substituted nitropyridines, in particular, serve as key precursors for aminopyridines, which are prevalent motifs in many biologically active molecules, especially kinase inhibitors.^[2]^[3]

While specific, publicly documented examples of **5-Chloro-2-ethoxy-3-nitropyridine** as a direct intermediate in a named drug candidate are scarce (often due to proprietary process chemistry), its utility can be confidently inferred. The synthetic pathway would typically involve:

- SNAr at C5: Displacement of the C5 chlorine with a complex amine or other nucleophilic fragment, which often constitutes a key pharmacophoric element.
- Nitro Group Reduction: Subsequent reduction of the C3 nitro group to an amine (-NH₂). This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or formation of a new heterocyclic ring.

This two-step sequence transforms the initial building block into a highly decorated 2-ethoxy-3,5-disubstituted pyridine scaffold, a structure ripe for exploration in drug discovery programs targeting kinases, GPCRs, and other enzyme classes.

Conclusion

5-Chloro-2-ethoxy-3-nitropyridine is a synthetically powerful and strategically designed chemical intermediate. Its molecular structure offers a combination of stability and controlled reactivity, making it an ideal starting point for the synthesis of complex, functionalized pyridine derivatives. This guide has provided a detailed overview of its structural properties, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, and an exploration of its reactivity and applications. By leveraging the principles outlined herein, researchers and drug development professionals can effectively incorporate this versatile building block into their synthetic workflows to accelerate the discovery of novel chemical entities.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [\[Link\]](#)
- Mass Spectrometry and Infrared Spectroscopy. (n.d.). [\[Link\]](#)
- PW Consulting. (2025). 5-Chloro-2-Nitropyridine Market. PW Consulting Chemical & Energy Research Center. [\[Link\]](#)
- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR data of compounds 2 and 3 (at 400 MHz in CDCl₃, in ppm, J in. [\[Link\]](#)

- PubChem. (n.d.). 5-Chloro-2-nitropyridine. [\[Link\]](#)
- ResearchGate. (n.d.). Molecular structure of 5-chloro-2-nitropyridine (2) with thermal...[\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). 3-Chloro-5-methoxy-2,6-dinitropyridine. [\[Link\]](#)
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [\[Link\]](#)
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Professor E. Money. (2022, January 16). Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 2/2). YouTube. [\[Link\]](#)
- CrashCourse. (2020, July 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [\[Link\]](#)
- Home Sunshine Pharma. (n.d.). 5-Chloro-2-nitropyridine CAS 52092-47-4. [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. [\[Link\]](#)
- Allschoolabs. (n.d.). **5-Chloro-2-ethoxy-3-nitropyridine** - 98%, high purity , CAS No.886373-32-6. [\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [\[Link\]](#)
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [\[Link\]](#)
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [\[Link\]](#)

- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF. [[Link](#)]
- The Journal of Organic Chemistry. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. guidechem.com [[guidechem.com](#)]
2. Global 5-Chloro-2-Nitropyridine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [[pmarketresearch.com](#)]
3. 5-Chloro-2-nitropyridine CAS 52092-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [[hsppharma.com](#)]
4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [[ncstate.pressbooks.pub](#)]
5. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [[bldpharm.com](#)]
6. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [[allschoolabs.com](#)]
7. [researchgate.net](#) [[researchgate.net](#)]
8. [researchgate.net](#) [[researchgate.net](#)]
9. [m.youtube.com](#) [[m.youtube.com](#)]
10. [rsc.org](#) [[rsc.org](#)]
11. [researchgate.net](#) [[researchgate.net](#)]
12. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
13. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593352#molecular-structure-of-5-chloro-2-ethoxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com